6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid often involves reactions between specific precursors such as benzaldehyde, aniline, and ethylacetoacetate, in the presence of catalysts like l (−) proline–Fe(III) complex, highlighting the compound's complex synthetic routes (Sambyal et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction studies, revealing detailed aspects such as crystal lattice parameters and molecular conformations. For instance, studies on related compounds have shown structures with intra- and intermolecular hydrogen bonds, contributing to the stability of the crystal structure (Sambyal et al., 2011).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, such as the formation of Schiff base compounds through coupling reactions, which are characterized using spectroscopic methods like FTIR, 1H, and 13C NMR (Çolak et al., 2021). These reactions underline the compounds' reactivity and potential for further chemical modifications.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the material characteristics of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives. While specific data on these properties were not identified in the searched papers, these aspects typically influence the compound's applications in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are defined by the compound's molecular structure and substituents. Research on similar compounds provides insights into their reactivity patterns, such as the formation of hydrogen bonds and the impact of substituents on electronic properties (Dobbin et al., 1993).
Scientific Research Applications
Alzheimer’s Disease Treatment
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE), which plays a crucial role in Alzheimer’s disease .
- Methods of Application : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
- Results : The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil, the positive control .
Diverse Pharmaceutical Applications
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications .
- Methods of Application : This study highlighted recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized .
Synthesis of Lucanthone Analogs
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl 4-Hydroxy-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate, a compound structurally similar to the one you mentioned, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
- Methods of Application : The compound is used as a precursor in the synthesis of Lucanthone analogs .
- Results : The synthesized Lucanthone analogs have shown promising antitumor and bactericidal properties .
Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : 2-Oxo-1,2,3,4-tetrahydropyrimidines, which are structurally similar to the compound you mentioned, have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
- Methods of Application : The study highlighted the synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines using multi-component one-pot and green synthetic methodologies .
- Results : The synthesized compounds have shown diverse therapeutic applications .
Synthesis of Drug Precursors
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are structurally similar to the compound you mentioned, are useful as drug precursors or perspective ligands .
- Methods of Application : The compound is used as a precursor in the synthesis of drug precursors .
- Results : The synthesized drug precursors have shown promising therapeutic properties .
Insecticidal Properties
- Scientific Field : Agricultural Chemistry
- Application Summary : 1,4-Dihydropyridine (1,4-DHP), a compound structurally similar to the one you mentioned, has been found to have insecticidal properties .
- Methods of Application : This study highlighted the synthesis of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results : The synthesized compounds have shown promising insecticidal properties .
Safety And Hazards
properties
IUPAC Name |
2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMQKBCDNYHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913749 | |
Record name | 2-Ethyl-6-hydroxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
CAS RN |
97659-42-2, 54881-17-3 | |
Record name | 2-Ethyldihydro-6-oxoisonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-hydroxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyldihydro-6-oxoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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